N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with dimethoxy groups and an amide linkage to another dimethoxy-substituted benzene ring
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-22-12-6-5-10(7-13(12)23-2)17(21)20-18-19-11-8-14(24-3)15(25-4)9-16(11)26-18/h5-9H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSWOWKEMBPYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Amide Bond Formation: The final step involves the coupling of the benzothiazole derivative with 3,4-dimethoxybenzoic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, dyes, and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the benzothiazole ring and dimethoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
- N,N’-BIS(5,6-dimethoxy-1,3-benzothiazol-2-yl)imidoformamide
- 5,6-dimethoxy-1,3-benzothiazol-2-amine
Uniqueness
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both benzothiazole and dimethoxybenzamide moieties allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research.
Chemical Structure and Synthesis
The compound is characterized by a benzothiazole ring and a dimethoxybenzamide group. The synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole ring and subsequent modifications to introduce methoxy groups. The general synthetic route includes:
- Formation of the Benzothiazole Ring : This is achieved through condensation reactions involving appropriate precursors.
- Introduction of Methoxy Groups : Typically accomplished via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
- Final Assembly : The benzothiazole derivative is then coupled with the dimethoxybenzamide moiety.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. The mechanism involves inhibition of critical enzymes necessary for bacterial survival. For instance, it has been reported to inhibit chitin synthesis in certain insects, which could be leveraged for agricultural applications .
Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro. It appears to interfere with cellular pathways related to cancer cell proliferation and survival. This effect is likely mediated through the inhibition of specific enzymes involved in tumor growth.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with:
- Enzymatic Targets : Inhibition of key enzymes involved in metabolic pathways.
- Cellular Receptors : Binding to receptors that regulate cell growth and apoptosis.
Further research is needed to elucidate these pathways fully.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other benzothiazole derivatives can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | Dimethyl substitution on benzothiazole | Anticancer and antimicrobial |
| N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide | Phenyl substitution on benzothiazole | Antimicrobial properties |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | Hydroxy substitution on phenyl ring | Antimicrobial and anticancer |
This table highlights how variations in substituents can influence biological activity.
Case Studies
Several case studies have documented the efficacy of this compound:
- In Vitro Studies : In laboratory settings, this compound showed a marked reduction in cell viability for various cancer cell lines at specific concentrations.
- Field Trials : Preliminary field trials indicated its potential as an agricultural biopesticide due to its effectiveness against pest species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
